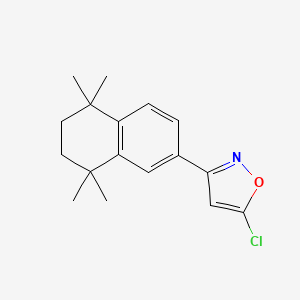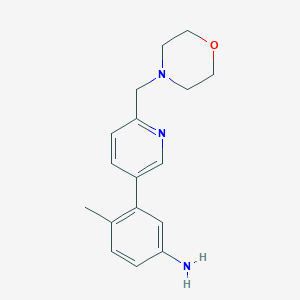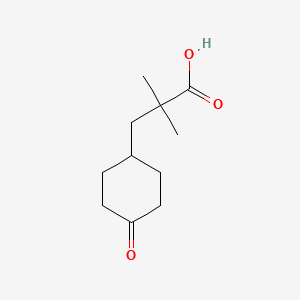
Pyrimidine, 4-(1-aziridinyl)-6-chloro-2-(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aziridin-1-yl)-6-chloro-2-methylsulfanylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with an aziridine group, a chlorine atom, and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(aziridin-1-yl)-6-chloro-2-methylsulfanylpyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Aziridine Group: The aziridine group can be introduced via a nucleophilic substitution reaction, where an aziridine derivative reacts with a halogenated pyrimidine intermediate.
Chlorination and Methylthio Substitution: The chlorine and methylthio groups are introduced through electrophilic substitution reactions, often using reagents like thionyl chloride and methylthiol.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The aziridine ring can be reduced to form an amine derivative.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Aziridin-1-yl)-6-chloro-2-methylsulfanylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to form DNA crosslinks.
Biological Research: Used as a tool to study enzyme mechanisms and protein interactions.
Industrial Applications: Employed in the synthesis of other heterocyclic compounds and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through the formation of DNA crosslinks, which inhibit DNA replication and transcription. This is facilitated by the aziridine group, which can form covalent bonds with nucleophilic sites on DNA. The chlorine and methylthio groups may also contribute to the compound’s reactivity and specificity.
Comparison with Similar Compounds
Mitomycin C: Another aziridine-containing compound used as a chemotherapeutic agent.
Aziridine-1-carbaldehyde oximes: Known for their cytotoxic activity and potential as anticancer agents.
Uniqueness: 4-(Aziridin-1-yl)-6-chloro-2-methylsulfanylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other aziridine-containing compounds.
This detailed overview provides a comprehensive understanding of 4-(aziridin-1-yl)-6-chloro-2-methylsulfanylpyrimidine, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C7H8ClN3S |
|---|---|
Molecular Weight |
201.68 g/mol |
IUPAC Name |
4-(aziridin-1-yl)-6-chloro-2-methylsulfanylpyrimidine |
InChI |
InChI=1S/C7H8ClN3S/c1-12-7-9-5(8)4-6(10-7)11-2-3-11/h4H,2-3H2,1H3 |
InChI Key |
YNRJCAXQTCRIEQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)N2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 2-[(5-chloropyridine-2-carbonyl)amino]-4-methylbenzoate](/img/structure/B13875358.png)



![4-[2-(1-Chloropyrido[3,4-d]pyridazin-4-yl)oxyethyl]morpholine](/img/structure/B13875378.png)


![2-[3-[4-(cyclopentanecarbonyl)piperazin-1-yl]-3-oxopropyl]-3H-quinazolin-4-one](/img/structure/B13875394.png)



